Dextromoramide tartrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

右美沙芬酒石酸盐是一种强效的阿片类镇痛药,在结构上与美沙酮有关。它是由强生制药公司的保罗·杨森在1956年发现并获得专利的。这种化合物以其高效性而闻名,其效力约为吗啡的三倍,但作用时间更短 。 它主要用于治疗剧烈疼痛,由于其具有滥用和成瘾的可能性,因此受到严格的药物禁令制度的管制 .

准备方法

合成路线和反应条件: 右美沙芬酒石酸盐的合成涉及吡咯烷与(3S)-3-甲基-4-(吗啉-4-基)-2,2-二苯基丁酸的缩合反应。 该反应通常需要受控条件以确保产物的正确立体化学 .

工业生产方法: 右美沙芬酒石酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和效力。 该化合物通常以晶体形式生产,便于其在药物制剂中的使用 .

化学反应分析

反应类型: 右美沙芬酒石酸盐会发生多种类型的化学反应,包括:

氧化: 这种反应会改变分子内的官能团,可能影响其效力和疗效。

还原: 还原反应可以改变化合物的结构,影响其药理特性。

常见试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的各种亲核试剂。 这些反应的条件各不相同,但通常涉及受控温度和 pH 值以确保预期结果 .

主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

Clinical Applications

Dextromoramide tartrate is primarily used in clinical settings for:

- Cancer Pain Management: Studies have shown that dextromoramide provides significant relief for patients with cancer-related pain. Its lower tendency to cause constipation makes it advantageous over traditional opioids like morphine .

- Postoperative Pain Relief: The compound has been effective in managing acute postoperative pain due to its rapid onset of action .

- Chronic Pain Conditions: Its efficacy in chronic pain management has been documented, particularly in patients who do not respond well to other opioids .

Pharmacological Research

Dextromoramide serves as a reference compound in pharmacological studies aimed at understanding opioid mechanisms and developing new analgesics with improved safety profiles. Its unique pharmacokinetic properties make it a valuable model for research into opioid receptor interactions and analgesic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Bioavailability | >75% |

| Elimination Half-Life | ~3.5 hours |

| Peak Plasma Time | 0.5 - 4 hours |

| Primary Metabolism | Liver (CYP3A4) |

This profile indicates a rapid absorption and effective therapeutic window, making it suitable for acute pain management .

Cancer Pain Management Study

A clinical study evaluated the effectiveness of dextromoramide in patients suffering from cancer-related pain. The findings indicated that patients experienced significant pain relief with fewer gastrointestinal side effects compared to those treated with morphine.

Postoperative Analgesia Study

In a comparative study involving postoperative patients, dextromoramide was found to provide superior analgesia with a faster onset compared to other opioids. The study highlighted its effectiveness in managing acute pain post-surgery without the common side effects associated with traditional opioids .

Comparison with Other Opioids

This compound can be compared with other opioid analgesics based on potency, duration of action, and side effects:

| Compound | Potency (relative to morphine) | Duration of Action | Common Side Effects |

|---|---|---|---|

| Dextromoramide | 3x | Short | Lower incidence of constipation |

| Morphine | 1x | Longer | High incidence of constipation |

| Fentanyl | 50x | Very short | Respiratory depression |

Dextromoramide's unique profile allows it to be particularly useful in scenarios requiring rapid analgesia without prolonged side effects .

作用机制

右美沙芬酒石酸盐通过与中枢神经系统中的阿片受体结合而发挥其作用。这种结合会抑制参与疼痛传递的神经递质的释放,从而产生镇痛作用。该化合物主要靶向 μ-阿片受体,该受体负责其强效的镇痛作用。 所涉及的途径包括腺苷酸环化酶的抑制和离子通道的调节,从而降低神经元兴奋性和疼痛感知 .

类似化合物:

美沙酮: 美沙酮与右美沙芬酒石酸盐在结构上相关,也是一种强效的阿片类镇痛药,但其作用时间更长。

吗啡: 吗啡是一种天然阿片类药物,其效力低于右美沙芬酒石酸盐,但在疼痛管理中有着更长的应用历史。

独特性: 右美沙芬酒石酸盐因其高效性和短效作用而独一无二。这使得它特别适用于管理急性疼痛发作,在这些发作中需要快速起效和短效镇痛。 它与美沙酮的结构相似也为新型阿片类镇痛药的设计和开发提供了启示 .

相似化合物的比较

Methadone: Structurally related to dextromoramide tartrate, methadone is also a potent opioid analgesic but has a longer duration of action.

Morphine: A naturally occurring opioid, morphine is less potent than this compound but has a longer history of use in pain management.

Uniqueness: this compound is unique due to its high potency and short duration of action. This makes it particularly useful for managing acute pain episodes where rapid onset and short duration of analgesia are desired. Its structural similarity to methadone also provides insights into the design and development of new opioid analgesics .

生物活性

Dextromoramide tartrate is a potent synthetic opioid analgesic, primarily utilized for its analgesic properties in the management of severe pain. It is approximately three times more potent than morphine and has a unique pharmacokinetic profile that contributes to its efficacy and safety in clinical settings. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics

Dextromoramide exerts its effects primarily through binding to the mu-opioid receptors (MOR) in the central nervous system (CNS). This interaction inhibits the release of neurotransmitters involved in pain transmission, leading to effective analgesia. The mechanism includes:

- Inhibition of Adenylate Cyclase : This reduces cyclic AMP levels, which are crucial for neurotransmitter release.

- Modulation of Ion Channels : It decreases neuronal excitability by modulating calcium and potassium channels.

The drug's high affinity for mu-opioid receptors accounts for its significant analgesic effects, while its lower tendency to cause constipation compared to other opioids makes it a preferred choice in some clinical scenarios .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Bioavailability : Greater than 75%, allowing effective oral dosing.

- Elimination Half-Life : Approximately 3.5 hours, with peak plasma concentrations reached within 0.5 to 4 hours post-administration.

- Metabolism : Primarily occurs in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. The drug undergoes various metabolic transformations, including hydroxylation and N-oxidation .

Table 1: Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | >75% |

| Elimination Half-Life | 3.5 hours |

| Peak Plasma Time | 0.5 - 4 hours |

| Protein Binding | High |

| Primary Metabolism | Liver (CYP3A4) |

Case Studies and Clinical Data

Several studies have highlighted the clinical efficacy of this compound in pain management. For instance:

- Cancer Pain Management : A study indicated that patients with cancer-related pain experienced significant relief with dextromoramide, with a lower incidence of constipation compared to traditional opioids like morphine .

- Postoperative Pain Relief : In postoperative settings, dextromoramide was shown to provide effective analgesia with a rapid onset of action, making it suitable for acute pain management .

- Comparative Efficacy : In a comparative study against other opioids, dextromoramide demonstrated superior analgesic effects with fewer side effects, particularly gastrointestinal disturbances .

Metabolic Pathways

Research into the metabolic pathways of dextromoramide has revealed several metabolites that may have clinical significance:

属性

CAS 编号 |

2922-44-3 |

|---|---|

分子式 |

C29H38N2O8 |

分子量 |

542.6 g/mol |

IUPAC 名称 |

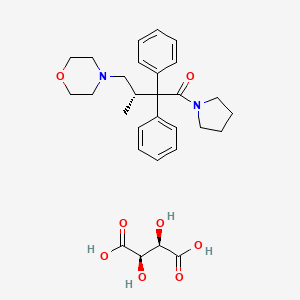

(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |

InChI |

InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m11/s1 |

InChI 键 |

ACRMUSVWIFZVSM-JTHHODAVSA-N |

SMILES |

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |

手性 SMILES |

C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |

Key on ui other cas no. |

2922-44-3 |

同义词 |

D Moramide D-Moramide Dextromoramide Dextromoramide Tartrate Palfium Pyrrolamidol Tartrate, Dextromoramide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。